molecular formula C11H11N5O4 B213554 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Katalognummer B213554
Molekulargewicht: 277.24 g/mol
InChI-Schlüssel: WGBNCTLGFFZGPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its ability to inhibit specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately leading to the desired effect.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of certain fungi.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards certain enzymes and proteins, making it a valuable tool in studying specific cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many future directions for research on 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide, including its potential as a therapeutic agent for various diseases, its use in drug discovery, and its potential as a tool for studying specific cellular processes. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesemethoden

The synthesis of 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-(chloromethyl)pyridine hydrochloride with 3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

The potential applications of 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide in scientific research are vast. This compound has been studied extensively for its effects on various biochemical and physiological processes, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-fungal agent.

Eigenschaften

Produktname

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Molekularformel

C11H11N5O4

Molekulargewicht

277.24 g/mol

IUPAC-Name

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H11N5O4/c1-20-11-9(16(18)19)8(14-15-11)10(17)13-6-7-2-4-12-5-3-7/h2-5H,6H2,1H3,(H,13,17)(H,14,15)

InChI-Schlüssel

WGBNCTLGFFZGPZ-UHFFFAOYSA-N

SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NCC2=CC=NC=C2

Kanonische SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.